Dianose
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Overview
Description
Dianose: is a chemical compound characterized by the absence of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring and the presence of an ethyl group at the 3 position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dianose typically involves the selective removal of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring, followed by the introduction of an ethyl group at the 3 position. This can be achieved through a series of chemical reactions, including:
Deoxygenation: The removal of hydroxyl groups can be accomplished using reagents such as tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dianose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce carbonyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the 3 position.
Scientific Research Applications
Dianose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dianose involves its interaction with specific molecular targets and pathways. The absence of hydroxyl groups at the 2 and 6 positions and the presence of an ethyl group at the 3 position can influence its binding affinity and specificity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-alpha-L-arabino-Hexopyranose
- 2,6-Dideoxy-3-O-propyl-alpha-L-arabino-Hexopyranose
Uniqueness
Compared to similar compounds, Dianose is unique due to the presence of the ethyl group at the 3 position, which can impart different chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
155179-24-1 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.212 |
IUPAC Name |
(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1 |
InChI Key |
MXKAFWGWKGCIIB-HSNKUXOKSA-N |
SMILES |
CCOC1CC(OC(C1O)C)O |
Synonyms |
dianose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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